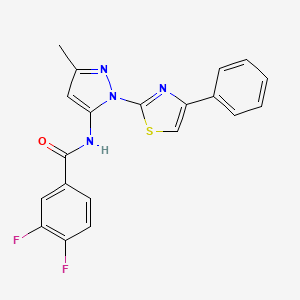

3,4-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N4OS/c1-12-9-18(24-19(27)14-7-8-15(21)16(22)10-14)26(25-12)20-23-17(11-28-20)13-5-3-2-4-6-13/h2-11H,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRUMGMBDPULTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-diketone.

Thiazole Ring Formation: The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with α-haloketones.

Coupling Reactions: The phenylthiazole and pyrazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents like Selectfluor.

Final Coupling: The final step involves coupling the fluorinated benzamide with the pyrazole-thiazole intermediate under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the pyrazole ring, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the benzamide ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the pyrazole ring.

Substitution: Substituted benzamide derivatives with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound's thiazole and pyrazole components indicate potential antimicrobial properties. Thiazole derivatives have been documented to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, pyrazole compounds are often associated with anti-inflammatory effects, making this compound a candidate for further exploration in treating infections and inflammatory diseases .

Anticancer Properties

Research has suggested that derivatives of thiazoles and pyrazoles may possess anticancer activity. The structural characteristics of 3,4-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide could enhance its efficacy against various cancer cell lines. Previous studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis .

Binding Affinity Studies

Understanding the binding affinity of this compound to specific biological targets is crucial for elucidating its mechanism of action. Interaction studies have focused on its affinity for protein kinases and enzymes involved in disease pathways. Such studies are vital for optimizing the pharmacological profile of the compound and identifying potential therapeutic targets .

Future Research Directions

Given its promising biological activities, further research is warranted to explore the following areas:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Analyzing how modifications to its structure affect biological activity.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s closest analogs share core heterocyclic frameworks (pyrazole, thiazole) but differ in substituents and functional groups. Key comparisons include:

Table 1: Substituent and Functional Group Comparison

Key Observations :

- Fluorine Impact: The 3,4-difluorobenzamide group in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs like Compound 41 . This may improve metabolic stability and membrane permeability.

- Benzamide vs.

- Triazole vs. Pyrazole Linkages : Compounds like 9b incorporate triazole rings, which introduce additional hydrogen-bonding sites, whereas the target compound relies on pyrazole-thiazole connectivity for rigidity .

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties

Notes:

- The target compound’s fluorinated benzamide may confer selective binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Biological Activity

3,4-Difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a benzamide core with a difluorobenzene moiety and a hybrid pyrazole-thiazole structure, which is believed to contribute to its diverse biological activities.

Structural Characteristics

The molecular formula of this compound is . The presence of both thiazole and pyrazole rings suggests potential applications in antimicrobial and anticancer therapies, as these moieties are known for their biological activities.

Antimicrobial Properties

Thiazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the thiazole moiety in the compound may enhance its ability to inhibit bacterial growth, as seen in various studies that report similar structures exhibiting antimicrobial effects .

Anticancer Activity

Research indicates that compounds containing pyrazole and thiazole rings can exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that thiazole-based compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The specific structure of 3,4-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide may enhance its efficacy against certain cancer types.

Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties. The presence of the pyrazole ring in this compound suggests potential for reducing inflammation, which could be beneficial in treating inflammatory diseases .

The biological activity of 3,4-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide may be attributed to its interactions with various biological targets. Interaction studies have focused on its binding affinity to protein kinases and enzymes involved in disease pathways. Understanding these interactions is crucial for optimizing its pharmacological profile .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals unique features that may influence their biological activities:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2,6-Difluoro-N-[6-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]imidazo[1,2-b]pyridazin-2-yl]benzamide | Contains an imidazo ring | Anticancer | Imidazo ring enhances biological activity |

| 5-Chloro-N-[6-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]imidazo[1,2-b]pyridazin-2-yl]benzamide | Chlorine substitution | Antimicrobial | Chlorine enhances lipophilicity |

| N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide | Thiazole-based | Antibacterial | Focus on antibacterial properties |

Case Studies

Several studies have explored the biological activities of related compounds:

- Anticancer Activity : A study on thiazole-pyrazole hybrids showed promising cytotoxic effects against HeLa cells, with some derivatives demonstrating higher potency than standard anticancer agents .

- Antimicrobial Efficacy : Research indicated that thiazole derivatives exhibited significant antimicrobial properties, with minimum inhibitory concentrations (MIC) reported as low as 31.25 µg/mL against Gram-positive bacteria .

Q & A

Q. What are the established synthetic routes for 3,4-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with a pyrazole-thiazole amine precursor. For example, analogous compounds (e.g., nitazoxanide derivatives) are synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine under reflux . Key optimizations include:

- Catalyst/Solvent Selection : Use of pyridine as both solvent and base to neutralize HCl byproducts .

- Temperature Control : Stirring at room temperature overnight to ensure complete acylation without side reactions .

- Purification : Recrystallization from methanol/water mixtures improves yield and purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

| Technique | Purpose | Example Data |

|---|---|---|

| 1H/13C NMR | Confirm molecular connectivity | Aromatic protons (δ 7.2–8.1 ppm), CF2 groups (δ 110–120 ppm in 19F NMR) . |

| IR Spectroscopy | Identify functional groups | Amide C=O stretch (~1650 cm⁻¹), thiazole C=N (~1600 cm⁻¹) . |

| Elemental Analysis | Verify purity | ≤0.3% deviation between calculated and observed C/H/N values . |

Q. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer: Initial screening should focus on target-specific assays:

- Enzyme Inhibition : Test against pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens, using spectrophotometric assays to monitor NADH oxidation .

- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : Assess viability in mammalian cell lines (e.g., HEK293) via MTT assays to rule off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer: Systematic SAR strategies include:

- Fluorine Substitution : Compare 3,4-difluoro vs. monofluoro or trifluoromethyl analogs to balance lipophilicity and electronic effects .

- Heterocycle Modification : Replace thiazole with triazole or oxadiazole cores to alter binding kinetics (e.g., ’s triazole-thiazole hybrids showed enhanced activity) .

- Pyrazole Substituents : Vary 3-methyl groups to probe steric effects on target binding .

Q. What computational methods are suitable for predicting binding modes and target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with PFOR or bacterial PPTase enzymes. ’s docking studies revealed key hydrogen bonds between thiazole N and active-site residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Pharmacophore Mapping : Identify critical features (e.g., amide carbonyl, fluorine atoms) using MOE or Phase .

Q. How should researchers address contradictions between in vitro activity and computational predictions?

Methodological Answer:

- Re-evaluate Assay Conditions : Confirm solubility (e.g., DMSO concentration ≤1%) and rule out aggregation artifacts .

- Metabolite Screening : Use LC-MS to detect degradation products that may influence activity .

- Orthogonal Validation : Employ SPR or ITC to directly measure binding affinities, bypassing enzymatic readouts .

Q. What strategies enhance solubility and bioavailability without compromising activity?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters or PEGylated side chains for improved aqueous solubility .

- Co-Crystallization : Screen with cyclodextrins or sulfonic acid co-formers to enhance dissolution rates .

- Fluorine Effects : Leverage 3,4-difluoro groups to fine-tune logP while maintaining metabolic stability .

Q. How can environmental and safety risks be mitigated during large-scale synthesis?

Methodological Answer:

- Waste Management : Neutralize pyridine and chlorinated byproducts with activated carbon or ion-exchange resins .

- Green Chemistry : Replace POCl3 with safer coupling agents (e.g., EDC/HOBt) for amide bond formation .

- Ecotoxicity Testing : Follow OECD guidelines (e.g., Daphnia magna acute toxicity assays) to assess environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.